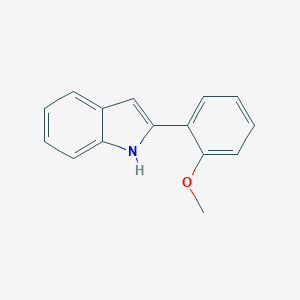
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a pyridine ring connected by a propenenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(quinolin-3-yl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the presence of the benzothiazole ring contribute to its unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORXLUUTWAQOO-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile?
A1: The crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile has been determined using X-ray diffraction and reported in the literature []. The compound crystallizes in the triclinic crystal system, specifically in the space group P1̅ (no. 2). The unit cell dimensions are as follows:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]benzoate](/img/structure/B428418.png)
![2-phenyl-5-({4-[(2-phenyl-2H-tetraazol-5-yl)sulfanyl]-2-butenyl}sulfanyl)-2H-tetraazole](/img/structure/B428420.png)
![2-({4-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-2-pyrimidinyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B428421.png)
![Methyl 2-[({4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}acetyl)amino]benzoate](/img/structure/B428422.png)
![Methyl 2-({[4-(1-pyrrolidinyl)-1-piperidinyl]acetyl}amino)benzoate](/img/structure/B428423.png)
![3-Chloro-5-({4-[(5-chloro-3-pyridinyl)oxy]-2-butenyl}oxy)pyridine](/img/structure/B428426.png)
![8-{[4-(8-Quinolinyloxy)-2-butenyl]oxy}quinoline](/img/structure/B428427.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butynyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428428.png)
![2-{[4-(2-Cyanophenoxy)-2-butenyl]oxy}benzonitrile](/img/structure/B428429.png)
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![4-{[4-(4-Pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428435.png)
![2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)
![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)
